molecular formula C7H14Cl2N4 B2368522 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride CAS No. 2155852-49-4

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride

Cat. No. B2368522
CAS RN: 2155852-49-4
M. Wt: 225.12
InChI Key: YOPXVPJIXBNYDY-UHFFFAOYSA-N
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Description

“2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride” is a chemical compound with the molecular formula C7H13Cl2N3 . It is a derivative of pyrazolo[4,3-c]pyridine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR spectroscopy can provide information about the hydrogen atoms in the molecule . The exact mass of the compound is 209.048660 .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Future research could focus on the synthesis and characterization of “2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride” and its derivatives . Additionally, the exploration of its biological activities and potential applications could be of interest .

Mechanism of Action

Target of Action

It has been found to have antiproliferative activity against k562, mv4-11, and mcf-7 cancer cell lines . These cell lines are often used in research related to leukemia and breast cancer, suggesting that the compound may target proteins or pathways involved in these diseases.

Mode of Action

It has been observed to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . These actions suggest that the compound may induce cell death through the activation of apoptosis, a form of programmed cell death.

Biochemical Pathways

The compound appears to affect several biochemical pathways related to cell proliferation and apoptosis. The activation of caspase 9 suggests that it may impact the intrinsic pathway of apoptosis, which is often regulated by mitochondrial signals. The reduction in PCNA levels indicates that the compound may also interfere with DNA replication and cell cycle progression .

Result of Action

The compound has been found to display antiproliferative effects, with the most potent compounds displaying low micromolar GI 50 values . This suggests that the compound may inhibit cell growth and proliferation. Additionally, the compound’s induction of PARP-1 cleavage, caspase 9 activation, LC3 fragmentation, and reduction of PCNA levels suggest that it may induce cell death through apoptosis .

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-11-7(8)5-4-9-3-2-6(5)10-11;;/h9H,2-4,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPXVPJIXBNYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CNCCC2=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride

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